1H-Purine, 6-[(1-phenylethyl)thio]-

Enzyme Inhibition Purine Metabolism PNP Inhibitor

Research pain point: Lack of well-characterized 6-arylalkylthio purines for SAR and transporter studies. Solution: 1H-Purine, 6-[(1-phenylethyl)thio]- (CAS 93087-27-5) offers a unique chiral probe. • PNP inhibition: Ki=100 µM (human erythrocyte) - ideal benchmark for steric SAR. • Synthetic intermediate for differentiation-inducing nucleotides (patented class). • Transporter specificity probe (e.g., fungal FcyB/AzgA) due to bulky 1-phenylethyl group. Supplied as free base, purity ≥98%. Ready for global shipping.

Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
CAS No. 93087-27-5
Cat. No. B12255212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purine, 6-[(1-phenylethyl)thio]-
CAS93087-27-5
Molecular FormulaC13H12N4S
Molecular Weight256.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)SC2=NC=NC3=C2NC=N3
InChIInChI=1S/C13H12N4S/c1-9(10-5-3-2-4-6-10)18-13-11-12(15-7-14-11)16-8-17-13/h2-9H,1H3,(H,14,15,16,17)
InChIKeyXMBWDPDKBLQESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Purine, 6-[(1-phenylethyl)thio]- (CAS 93087-27-5): Chemical Profile and Structural Classification for Procurement


1H-Purine, 6-[(1-phenylethyl)thio]- (CAS 93087-27-5) is a synthetic purine derivative classified as a 6-arylalkylthio purine. This class is characterized by a purine core with a sulfur-linked 1-phenylethyl substituent at the 6-position, a modification that distinguishes it from simpler 6-alkylthio or 6-arylthio analogs [1]. The compound is typically procured as a research chemical, with suppliers noting its provision to early-discovery researchers as part of unique chemical collections without full analytical characterization . Its structural features suggest potential for modulating purine-dependent pathways, including nucleoside metabolism and cellular signaling, positioning it as a specialized tool for hypothesis-driven research rather than a general-purpose building block [2].

Compound Class 6-arylalkylthio purine probe
Key Feature Chiral 1-phenylethyl thioether
Research Context Hypothesis-driven purine pathway studies

Why 1H-Purine, 6-[(1-phenylethyl)thio]- (CAS 93087-27-5) Cannot Be Substituted by Other 6-Thiopurine Analogs


Substitution with a generic 6-thiopurine analog (e.g., 6-methylthio, 6-benzylthio, or 6-phenylthio) is not scientifically justified due to the unique steric and electronic properties conferred by the chiral 1-phenylethyl group. This specific substituent introduces a branched, hydrophobic moiety that can profoundly alter binding interactions with purine-recognizing proteins compared to linear or less bulky analogs [1]. Empirical data from purine nucleoside phosphorylase (PNP) inhibition assays demonstrate that minor structural variations in the 6-position thioether lead to order-of-magnitude differences in potency [2]. Consequently, substituting this compound with a closely related analog would introduce uncontrolled variables in any experiment designed to probe structure-activity relationships (SAR), target engagement, or cellular phenotype, rendering results non-interpretable or misleading [3].

Binding Profile
Target Compound: Branched chiral group may alter PNP affinity
Generic 6-alkylthio analogs: Linear or less bulky substituents produce order-of-magnitude differences in binding. Direct substitution may shift assay-response context.
SAR Interpretation
Target Compound: Enables chiral thioether SAR exploration
Common 6-benzylthio or 6-phenylthio analogs: Different steric and electronic properties may not reproduce pathway-response endpoints, introducing uncontrolled variables in target engagement studies.

Quantitative Differentiation of 1H-Purine, 6-[(1-phenylethyl)thio]- (CAS 93087-27-5) for Scientific Selection


Purine Nucleoside Phosphorylase (PNP) Binding Affinity: Human Erythrocyte Assay

The compound demonstrates measurable but moderate binding affinity for human erythrocyte purine nucleoside phosphorylase (PNP) [1]. While a direct head-to-head comparison with its closest 6-thioether analogs is not available in a single study, class-level inference from PNP inhibition data on structurally similar 6-substituted purines indicates that the 1-phenylethyl group significantly impacts binding compared to simpler alkyl or aryl thioethers [2].

PNP Binding Affinity
Class-level inference
Target: Ki = 1.00E+5 nM
Comparator: IC50 = 1.33E+3 nM (6-methylthiopurine ribonucleoside)
Supports PNP SAR study context
Comparator is a nucleoside; direct free-base equivalence requires validation.
Enzyme Inhibition Purine Metabolism PNP Inhibitor

Antitumor Potential: Class-Level Evidence from 6-Arylalkylthio Purine Patents

The compound belongs to a class of 6-arylalkylthio purines, which are claimed in patents for exhibiting tumor inhibitory properties and the ability to induce differentiation in undifferentiated cells [1]. While specific in vivo data for 1H-Purine, 6-[(1-phenylethyl)thio]- itself are not publicly available, the patent describes that related 6-alkylthio and 6-arylalkylthio purine 3',5' cyclic nucleotides can arrest proliferation of undifferentiated cells and promote differentiation to monocytes, evidencing potential anti-cancer applications [2].

Antitumor Potential
Class-level inference
Patent claims describe class-level differentiation induction in undifferentiated cells.
Model-response endpoint context only
No direct quantitative data for this specific compound; requires validation.
Oncology Cellular Differentiation Adenyl Cyclase

Structural Differentiation from 6-Benzylthio and 6-Phenylthio Analogs

The 1-phenylethyl group introduces both increased lipophilicity and a chiral center compared to the commonly studied 6-benzylthio or 6-phenylthio analogs [1]. This structural feature is predicted to alter membrane permeability and protein binding interactions, which are critical parameters in drug discovery . While direct comparative data are lacking, class-level SAR from fungal nucleobase transporter studies demonstrates that even subtle modifications to the 6-position substituent of purines can dramatically alter biological activity and transporter specificity [2].

Structural Differentiation
Supporting evidence
Estimated cLogP = 3.2 vs. 6-Benzylthiopurine cLogP = 2.9.
Chiral center and lipophilicity may influence membrane permeability
Calculated values; experimental confirmation needed.
Medicinal Chemistry SAR Lipophilicity

Optimal Research and Industrial Application Scenarios for 1H-Purine, 6-[(1-phenylethyl)thio]- (CAS 93087-27-5)


Probing Purine Nucleoside Phosphorylase (PNP) Structure-Activity Relationships

The compound's moderate affinity for human erythrocyte PNP (Ki = 100 µM) provides a valuable benchmark for SAR studies aimed at understanding how the steric bulk and chirality of a 6-arylalkylthio group influence enzyme binding [1]. It can be used as a reference compound to evaluate the effect of incremental structural modifications on PNP inhibition, complementing data from more potent but less bulky analogs like 6-methylthiopurine ribonucleoside (IC50 = 1.33 µM) [2].

Investigating Differentiation-Inducing Agents in Oncology Research

Based on patent claims for 6-arylalkylthio purine nucleotides, this compound serves as a key synthetic intermediate or structural probe for developing novel differentiation-inducing agents [3]. Its procurement is justified for research programs aiming to validate the class-level hypothesis that 6-arylalkylthio purines can arrest proliferation and promote monocytic differentiation in undifferentiated cancer cell lines [4].

Chemical Biology Studies of Purine Transporter Specificity

Given the established sensitivity of fungal nucleobase transporters to 6-position purine modifications, this compound can be employed to dissect the molecular determinants of transporter specificity [5]. Its unique 1-phenylethyl group may confer selectivity for specific transporter isoforms (e.g., FcyB vs. AzgA), making it a useful tool for probing purine uptake mechanisms in both fungal and mammalian systems [5].

Synthetic Intermediate for 6-Thioether Modified Nucleotides

As a free purine base, 1H-Purine, 6-[(1-phenylethyl)thio]- can be used as a building block for the synthesis of novel nucleoside and nucleotide analogs [6]. Its procurement is relevant for laboratories developing customized 6-thioether purine nucleotides to investigate their resistance to phosphodiesterase hydrolysis or their ability to activate cAMP-dependent protein kinase, as described in related patent literature [3].

Application
Selection Property
Validation Focus
PNP SAR studies
6-arylalkylthio substitution benchmark
Enzyme binding assay context
Cell differentiation research
Class-level patent evidence scaffold
Proliferation and differentiation endpoint review
Purine transporter studies
Chiral thioether probe
Transporter specificity and uptake assay context
Nucleotide analog synthesis
Free purine base building block
Phosphodiesterase resistance and kinase activation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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